molecular formula C6H10O4 B073577 5-Methoxy-5-oxopentanoic acid CAS No. 1501-27-5

5-Methoxy-5-oxopentanoic acid

Cat. No.: B073577
CAS No.: 1501-27-5
M. Wt: 146.14 g/mol
InChI Key: IBMRTYCHDPMBFN-UHFFFAOYSA-N
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Description

Chemical Identity and Properties 5-Methoxy-5-oxopentanoic acid (CAS 1501-27-5), also known as monomethyl glutarate, is a monoester of glutaric acid. Its molecular formula is C₆H₁₀O₄, with a molecular weight of 146.14 g/mol and a logP value of 0.3, indicating moderate hydrophobicity . Structurally, it features a five-carbon chain with a methoxy ester group and a carboxylic acid terminus. Key spectral data include IR absorption bands at 1693 cm⁻¹ (carboxylic acid) and 1650 cm⁻¹ (ester carbonyl) , and distinct NMR signals (¹H: δ 3.67 ppm for methoxy; ¹³C: δ 179.1 and 173.6 ppm for carbonyl groups) .

Synthesis The compound is synthesized via refluxing glutaric anhydride with methanol in the presence of sodium methoxide (NaOMe), achieving 99.9% yield . Further derivatization, such as conversion to methyl 5-chloro-5-oxopentanoate, involves treatment with thionyl chloride (SOCl₂) .

Preparation Methods

Acid-Catalyzed Esterification of Glutaric Acid

The direct esterification of glutaric acid with methanol under acidic conditions is a classical method for synthesizing 5-methoxy-5-oxopentanoic acid. This approach leverages the equilibrium-driven reaction between the diacid and alcohol, favoring monoester formation through controlled reagent stoichiometry.

Reaction Conditions and Mechanism

Glutaric acid reacts with methanol in the presence of a catalytic amount of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is typically conducted under reflux (65–70°C) for 12–24 hours. The mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol to form the monoester .

Key Parameters :

  • Molar Ratio : A 1:1 molar ratio of glutaric acid to methanol minimizes diesters.

  • Catalyst Loading : 2–5 mol% H₂SO₄.

  • Workup : Neutralization with sodium bicarbonate, followed by extraction (ethyl acetate) and vacuum distillation.

Yield : 50–65% (reported for analogous monoester syntheses) .

Partial Hydrolysis of Dimethyl Glutarate

An alternative route involves the selective hydrolysis of dimethyl glutarate, the diester of glutaric acid. This method prioritizes controlled basic hydrolysis to yield the monoester.

Procedure

  • Hydrolysis : Dimethyl glutarate is treated with 1 equivalent of aqueous NaOH (0.1 M) at 25°C for 2 hours.

  • Acidification : The reaction mixture is acidified to pH 2–3 using HCl, precipitating the monoester.

  • Purification : Recrystallization from ethanol-water mixtures .

Advantages :

  • Avoids harsh acidic conditions.

  • Higher selectivity achievable via pH control.

Yield : 40–55% (dependent on hydrolysis time and temperature) .

Enzymatic Esterification Using Lipases

Enzymatic methods offer a green chemistry alternative, leveraging lipases’ regioselectivity to esterify glutaric acid under mild conditions.

Protocol

  • Enzyme : Immobilized Candida antarctica lipase B (CAL-B).

  • Solvent : Tert-butanol or solvent-free systems.

  • Conditions : 30–40°C, 48–72 hours, 1:1 substrate-to-methanol ratio.

Outcomes :

  • Conversion : 60–75% (GC-MS analysis).

  • Purity : >90% after filtration and solvent removal .

Coupling Agent-Mediated Synthesis

Carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC), facilitate esterification under non-acidic conditions, ideal for acid-sensitive substrates.

Steps

  • Activation : Glutaric acid is activated with DCC (1.1 equivalents) in dichloromethane (DCM) at 0°C.

  • Methanol Addition : Methanol (1 equivalent) is introduced, and the reaction stirred at 25°C for 12 hours.

  • Workup : Urea byproduct removal via filtration, followed by solvent evaporation.

Yield : 70–80% (HPLC purity >95%) .

Comparative Analysis of Preparation Methods

MethodConditionsYield (%)SelectivityCost Efficiency
Acid-Catalyzed EsterificationH₂SO₄, reflux, 24h50–65ModerateHigh
Partial HydrolysisNaOH, 25°C, 2h40–55HighModerate
Enzymatic EsterificationCAL-B, 30°C, 48h60–75HighLow
DCC-Mediated CouplingDCM, 25°C, 12h70–80Very HighLow

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors enhance the acid-catalyzed method’s efficiency:

  • Residence Time : 30 minutes at 100°C.

  • Throughput : 1 kg/hour with >90% conversion .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-5-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methoxy-5-oxopentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-5-oxopentanoic acid involves its interaction with various molecular targets and pathways. As an endogenous metabolite, it plays a role in metabolic processes, potentially influencing enzyme activity and cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes involved in the metabolism of fatty acids and other organic compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Differences References
5-Methoxy-5-oxopentanoic acid C₆H₁₀O₄ 146.14 Methoxy ester, carboxylic acid Reference compound
Monomethyl succinate C₅H₈O₄ 148.11 Methoxy ester, carboxylic acid Shorter chain (4 carbons)
Monoethyl fumarate C₆H₈O₄ 144.13 Ethyl ester, trans double bond Unsaturated backbone
5-(5-Methyl-2-thienyl)-5-oxopentanoic acid C₁₀H₁₂O₃S 212.27 Thienyl substituent Aromatic heterocycle introduces sulfur
Methyl 5-oxohexanoate C₇H₁₂O₃ 144.17 Ketone, methyl ester Longer chain (6 carbons), ketone group

Physical and Chemical Properties

  • Solubility: this compound is soluble in DMSO (684.28 mM) , while monomethyl succinate is more hydrophilic due to its shorter chain.
  • Thermal Stability: Boiling point of this compound is 393.4°C , higher than methyl 5-oxohexanoate (unreported but likely lower due to linear chain).
  • Reactivity: The carboxylic acid group in this compound enables amide bond formation , whereas monoethyl fumarate’s double bond allows for addition reactions.

Biological Activity

5-Methoxy-5-oxopentanoic acid (CAS No. 1501-27-5) is an endogenous metabolite with a molecular formula of C6_6H10_{10}O4_4 and a molecular weight of 146.14 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural science.

The chemical structure of this compound includes a methoxy group and a keto group, which contribute to its biological activity. The linear structure can be represented as:

CH3OC(O)(CH2)3C(O)OH\text{CH}_3OC(O)(CH_2)_3C(O)OH

Key Properties:

  • Boiling Point: Data not available
  • Solubility: High gastrointestinal absorption
  • Blood-Brain Barrier Permeability: No

Research indicates that this compound may interact with various biological pathways, including:

  • Metabolic Enzymes: It may influence metabolic pathways by acting on enzymes involved in energy metabolism.
  • Neuronal Signaling: Similar to other amino acids, it could potentially affect neurotransmitter systems, particularly glutamate receptors, which are crucial for neural activation and synaptic plasticity.

Antimicrobial Properties

One notable study isolated compounds from Aspergillus candidus, identifying this compound as having antagonistic effects against plant-parasitic nematodes. At a concentration of 50 mg/mL, it significantly reduced hatching rates of Meloidogyne incognita eggs by over 94% and immobilized juvenile nematodes within days .

Immunomodulatory Effects

The compound has also been linked to immunological activities. In research involving conjugates of glycyrrhizic acid with amino acids, it was observed that these compounds stimulated primary immune responses in animal models. This suggests potential applications in enhancing immune functions.

Case Studies

  • Nematode Antagonism:
    • Study Focus: Efficacy against Meloidogyne incognita.
    • Results: Compound reduced egg hatchability by >94% and immobilized juveniles effectively.
    • Conclusion: Demonstrated potential as a biopesticide in agricultural applications.
  • Immune Response Stimulation:
    • Study Focus: Effects on immune system in outbred mice.
    • Results: Conjugates including this compound enhanced immune response.
    • Conclusion: Potential for use in immunotherapy or vaccine development.

Research Findings Summary

StudyFocusKey FindingsImplications
Nematode Antagonism>94% reduction in egg hatchingBiopesticide development
Immune ResponseEnhanced primary immune response in miceImmunotherapy applications

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methoxy-5-oxopentanoic acid and its derivatives?

  • Methodology : A common approach involves coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxyl groups. For example, (S)-4-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid was synthesized via a coupling reaction with N-Hydroxyphthalimide, followed by purification via flash chromatography (PE/EA = 5/1) .
  • Key Considerations : Monitor reaction progress via TLC, and optimize solvent systems for chromatography to improve yield and purity.

Q. How can researchers confirm the identity and purity of this compound derivatives?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) protecting groups) .
  • HPLC : Assess purity using reverse-phase columns with UV detection at 210–220 nm for carboxylate absorption .
  • Melting Point Analysis : Compare observed values (e.g., 77–82°C for Boc-protected derivatives) with literature data .

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DCM, DMF) but poorly soluble in water (1.4 g/L at 25°C) .
  • Stability : Store under inert conditions (N₂ atmosphere) at –20°C to prevent hydrolysis of ester or carbamate groups .

Advanced Research Questions

Q. How can structural modifications of this compound influence receptor binding affinity?

  • Case Study : Substitution at the 4-position with bulky groups (e.g., 8-azaspiro[4.5]decan-8-yl) enhances selectivity for gastrin/CCK-B receptors. For example, CR 2194 showed potent inhibition of pentagastrin-induced acid secretion (ID₅₀ = 8.7 mg/kg IV in dogs) .
  • Methodology : Use molecular docking simulations to predict interactions with receptor pockets, followed by in vitro binding assays (e.g., radiolabeled ligand displacement) .

Q. What strategies are effective for resolving discrepancies in reported bioactivity data for derivatives?

  • Troubleshooting :

  • Purity Validation : Re-examine synthetic intermediates via LC-MS to rule out impurities affecting bioactivity .
  • Assay Conditions : Standardize cell culture models (e.g., HeLa vs. HEK293) and buffer pH to ensure reproducibility .
    • Example : Inconsistent IC₅₀ values for CCK receptor antagonists may arise from differences in membrane preparation protocols .

Q. How can metabolic pathways of this compound be tracked in biological systems?

  • Approach :

  • Isotopic Labeling : Use ¹³C or ²H isotopes to trace metabolic intermediates via GC-MS or NMR .
  • Enzymatic Profiling : Incubate the compound with liver microsomes to identify phase I/II metabolites (e.g., demethylation or glucuronidation) .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting melting point data for Boc-protected derivatives?

  • Root Cause : Polymorphism or residual solvent retention (e.g., ethyl acetate) can alter observed melting points.
  • Resolution : Recrystallize the compound from a non-polar solvent (e.g., hexane/ethyl acetate) and verify dryness via Karl Fischer titration .

Q. Why do synthesis yields vary significantly across literature reports?

  • Factors :

  • Coupling Efficiency : Use fresh DCC and DMAP to avoid reagent degradation .
  • Chromatography : Gradient elution (e.g., 5–20% EA in PE) improves separation of diastereomers .

Q. Methodological Best Practices

  • Synthetic Protocols : Prioritize anhydrous conditions for carbamate-forming reactions to prevent side reactions .
  • Biological Assays : Include positive controls (e.g., lorglumide for CCK-A receptor studies) to validate assay sensitivity .

Properties

IUPAC Name

5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-10-6(9)4-2-3-5(7)8/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IBMRTYCHDPMBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O4
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DSSTOX Substance ID

DTXSID4044589
Record name 5-Methoxy-5-oxopentanoic acid
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Molecular Weight

146.14 g/mol
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Physical Description

Solid
Record name Monomethyl glutaric acid
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CAS No.

1501-27-5
Record name Monomethyl glutarate
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Record name 5-Methoxy-5-oxopentanoic acid
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Record name Methyl hydrogen glutarate
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Melting Point

150 - 151 °C
Record name Monomethyl glutaric acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Methoxy-5-oxopentanoic acid
5-Methoxy-5-oxopentanoic acid
5-Methoxy-5-oxopentanoic acid
5-Methoxy-5-oxopentanoic acid
5-Methoxy-5-oxopentanoic acid
5-Methoxy-5-oxopentanoic acid

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